Methyl L-histidinate dihydrochloride

Catalog No.
S714450
CAS No.
7389-87-9
M.F
C7H13Cl2N3O2
M. Wt
205.64 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl L-histidinate dihydrochloride

CAS Number

7389-87-9

Product Name

Methyl L-histidinate dihydrochloride

IUPAC Name

methyl 2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride

Molecular Formula

C7H13Cl2N3O2

Molecular Weight

205.64 g/mol

InChI

InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H

InChI Key

DWAYENIPKPKKMV-ILKKLZGPSA-N

SMILES

COC(=O)C(CC1=CN=CN1)N.Cl

Synonyms

7389-87-9;L-Histidinemethylesterdihydrochloride;H-His-OMe.2HCl;MethylL-histidinatedihydrochloride;(S)-Methyl2-amino-3-(1H-imidazol-4-yl)propanoatedihydrochloride;L-(+)-HistidineMethylEsterDihydrochloride;SBB003205;Methyl(2S)-2-amino-3-(3H-imidazol-4-yl)propanoateDihydrochloride;HistidineMethylEsterDihydrochloride;C7H11N3O2.2HCl;methyl(2S)-2-amino-3-imidazol-4-ylpropanoate,chloride,chloride;L(+)-Histidinemethylesterdihydrochloride;PubChem10904;AC1MC3AR;H-D-His-OMe.2HCl;H15403_ALDRICH;KSC497Q4J;SCHEMBL703118;53360_FLUKA;CTK3J7844;DWAYENIPKPKKMV-ILKKLZGPSA-N;MolPort-003-936-087;ACT08730;ANW-36410;MFCD00012701

Canonical SMILES

COC(=O)C(CC1=C[NH+]=CN1)[NH3+].[Cl-].[Cl-]

Isomeric SMILES

COC(=O)[C@H](CC1=C[NH+]=CN1)[NH3+].[Cl-].[Cl-]

Synthesis of Organic Compounds:

  • Imidazopyridine derivatives: Methyl L-histidinate dihydrochloride serves as a reactant in the Pictet-Spengler reaction with different aldehydes to synthesize imidazopyridine derivatives. These derivatives have diverse applications in medicinal chemistry and material science [].

Development of Metal-Chelating Ligands:

  • N-methacryloyl-(L)-histidine methyl ester: This ligand is prepared by reacting methyl L-histidinate dihydrochloride with methacryloyl chloride. It possesses metal-chelating properties, making it valuable in coordination chemistry and the development of new catalysts [].

Modification of Biomolecules:

  • Zwitterionic polypeptide derivatives: Methyl L-histidinate dihydrochloride can be used to create zwitterionic polypeptide derivatives through amidation reactions with poly(α,β-L-aspartic acid). These modified polypeptides hold potential applications in drug delivery and biomaterial design [].

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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